![molecular formula C8H11NO B3370456 2-Amino-3-ethyl-phenol CAS No. 398136-39-5](/img/structure/B3370456.png)
2-Amino-3-ethyl-phenol
Overview
Description
“2-Amino-3-ethyl-phenol” is a compound with the CAS Number: 398136-39-5 and a molecular weight of 137.18 . It is a light yellow solid and its IUPAC name is 2-amino-3-ethylphenol .
Synthesis Analysis
The synthesis of phenolic compounds like “2-Amino-3-ethyl-phenol” can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves the reduction of nitrophenols by hydrogen in the presence of various catalysts .
Molecular Structure Analysis
The linear formula of “2-Amino-3-ethyl-phenol” is C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3 .
Chemical Reactions Analysis
Phenolic compounds like “2-Amino-3-ethyl-phenol” are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can also undergo oxidation to yield 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
“2-Amino-3-ethyl-phenol” is a light yellow solid . The compound’s molecular weight is 137.18 .
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Antioxidant Activity
Schiff bases synthesized by condensation of 2-aminophenol with various chloro- and nitro-benzaldehydes have shown potent antioxidant activity. These compounds exhibited better potential than the standard BHA .
Lipoxygenase Inhibition
The same Schiff bases also showed excellent-to-good potential in lipoxygenase inhibition activity. This activity is comparable to the standard baicalein .
Antibacterial Activity
These Schiff bases showed good potential against all gram-positive bacteria like S. intermedius, B. subtilis, and S. aureus, and moderate activity against gram-negative E. coli and S. typhi bacteria .
Urease Inhibitory Potentials
Although the inhibitory potential against urease enzyme was not significant, it’s still one of the applications of 2-aminophenol-based Schiff bases .
Synthesis of Substituted Phenols
A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Phenolic compounds, which include 2-amino-3-ethyl-phenol, are known to be biosynthesized by the shikimate pathway in plants . These compounds play key roles in alleviating stresses and regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .
Result of Action
Similar compounds, such as indole derivatives, have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3-ethyl-phenol. It’s worth noting that the Suzuki–Miyaura coupling reaction, which is used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, and the generally environmentally benign nature of the organoboron reagents used .
Future Directions
Phenolic compounds like “2-Amino-3-ethyl-phenol” have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented and innovative synthetic methods have been developed for the preparation of phenols . The incorporation of the heterocyclic moiety into the phenolic scaffold has improved the bioactive properties of the target derivatives . Therefore, the future directions of “2-Amino-3-ethyl-phenol” could involve further exploration of its potential in the synthesis of bioactive natural products and conducting polymers.
properties
IUPAC Name |
2-amino-3-ethylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIDDVVDZXNNRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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